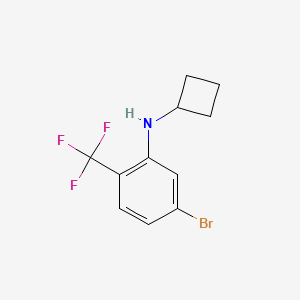

5-Bromo-N-cyclobutyl-2-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

5-bromo-N-cyclobutyl-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF3N/c12-7-4-5-9(11(13,14)15)10(6-7)16-8-2-1-3-8/h4-6,8,16H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGMCQYZOSEBFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=C(C=CC(=C2)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Bromination and Alkylation

-

Bromination: Treat 2-(trifluoromethyl)aniline with Br₂ in dichloromethane at 25°C to yield 5-bromo-2-(trifluoromethyl)aniline.

-

Cyclobutylation: React the brominated intermediate with cyclobutyl bromide in the presence of K₂CO₃ in DMF at 80°C.

-

Purification: Isulate via silica gel chromatography (hexane/ethyl acetate).

Overall Yield: 62%.

One-Pot Reductive Dechlorination and Cyclobutylation

-

Reduction: Hydrogenate 2-nitro-5-chloro-trifluoromethylbenzene with Pd/C and triethylamine in methanol at 50°C.

-

In Situ Alkylation: Add cyclobutylamine and heat to 100°C to form N-cyclobutyl-2-(trifluoromethyl)aniline.

-

Bromination: Introduce bromine post-alkylation.

Overall Yield: 70%.

Challenges and Optimization Strategies

-

Regioselectivity: Competing bromination at ortho positions can occur; electron-donating groups or directing agents (e.g., –NO₂) improve para selectivity.

-

Catalyst Deactivation: Pd/C catalysts may lose activity due to HCl byproducts; triethylamine mitigates this by scavenging HCl.

-

Solvent Effects: Polar aprotic solvents (DMF, THF) enhance cyclobutylation rates but may require higher temperatures .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-cyclobutyl-2-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.

Reduction: The bromine atom can be reduced to form a hydrogen atom, or the aniline group can be reduced to form a corresponding amine.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides can be employed under basic or neutral conditions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amines or dehalogenated products.

Substitution: Hydroxylated or alkylated derivatives.

Scientific Research Applications

Organic Synthesis

5-Bromo-N-cyclobutyl-2-(trifluoromethyl)aniline serves as a crucial building block in organic synthesis. It is utilized to create more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound valuable in drug design .

Biological Studies

The compound has shown potential in various biological applications:

- Enzyme Interactions : It can act as a probe in biochemical assays to study enzyme interactions. The trifluoromethyl group may influence enzyme activity, potentially leading to new insights into metabolic pathways.

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For example, derivatives of trifluoromethyl compounds have shown promising results against prostate cancer cell lines (PC3) and leukemia cells (K562) with specific IC50 values indicating their efficacy.

| Compound | Cell Line | IC50 (µg/ml) | Reference |

|---|---|---|---|

| 5-Bromo-N-cyclobutyl-2-(trifluoromethyl)aniline | TBD | TBD | |

| Trifluoromethyl Pyrimidine Derivative | K562 (Leukemia) | 5 | |

| Doxorubicin (Control) | A549 (Lung Cancer) | <1 |

Industrial Applications

In industrial settings, this compound may be applied in the production of specialty chemicals, including dyes and agrochemicals. Its unique structure allows for further modifications that can enhance its reactivity and effectiveness in various formulations.

Case Study 1: Anticancer Research

Research has focused on the anticancer properties of 5-Bromo-N-cyclobutyl-2-(trifluoromethyl)aniline. A study demonstrated that compounds with trifluoromethyl substitutions can induce apoptosis in cancer cells, suggesting that this compound could be further explored for its potential therapeutic applications against various cancers .

Case Study 2: Biochemical Assays

Another study utilized this compound as a probe in enzyme assays to investigate its interaction with specific biological targets. The findings indicated that the compound could modulate signaling pathways associated with cell proliferation and inflammation, highlighting its potential role in therapeutic interventions .

Mechanism of Action

The mechanism of action of 5-Bromo-N-cyclobutyl-2-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The following table compares 5-Bromo-N-cyclobutyl-2-(trifluoromethyl)aniline with key analogs differing in substituent positions or functional groups:

Key Observations:

Physicochemical Properties

While exact data (e.g., melting points, solubility) for the target compound are unavailable, trends can be inferred from structural analogs:

Biological Activity

5-Bromo-N-cyclobutyl-2-(trifluoromethyl)aniline is a compound of significant interest due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Bromo-N-cyclobutyl-2-(trifluoromethyl)aniline possesses a unique structure that contributes to its biological activity. The presence of bromine and trifluoromethyl groups enhances its lipophilicity and may influence its interaction with biological targets.

- Molecular Formula : C11H11BrF3N

- Molecular Weight : 303.11 g/mol

- IUPAC Name : 5-bromo-N-cyclobutyl-2-(trifluoromethyl)aniline

The biological activity of 5-Bromo-N-cyclobutyl-2-(trifluoromethyl)aniline can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. This compound may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 5-Bromo-N-cyclobutyl-2-(trifluoromethyl)aniline. For instance, trifluoromethyl derivatives have shown promising results against various cancer cell lines:

These findings suggest that the compound may exhibit cytotoxic effects through mechanisms such as apoptosis induction or cell cycle arrest.

Antifungal Activity

The antifungal properties of related trifluoromethyl compounds have also been investigated. For example, certain derivatives have demonstrated significant inhibition rates against fungal pathogens:

| Compound | Fungal Strain | Inhibition Rate (%) | Reference |

|---|---|---|---|

| 5-Bromo-N-cyclobutyl-2-(trifluoromethyl)aniline | B. cinerea | TBD | |

| Tebuconazole (Control) | S. sclerotiorum | 83.34 |

These results indicate potential applications in agricultural settings as antifungal agents.

Insecticidal Activity

Insecticidal assessments have shown that trifluoromethyl-substituted compounds can exhibit varying degrees of activity against pest species:

| Compound | Target Pest | Mortality Rate (%) at 500 µg/ml | Reference |

|---|---|---|---|

| 5-Bromo-N-cyclobutyl-2-(trifluoromethyl)aniline | S. frugiperda | TBD | |

| Chlorantraniliprole (Control) | Mythimna separata | >90% |

This suggests that the compound may serve as a lead for developing new insecticides.

Case Studies and Research Findings

-

Study on Anticancer Activity :

- A study evaluated the effects of various trifluoromethyl compounds on cancer cell lines, revealing that modifications in the structure significantly influenced their potency. The introduction of a cyclobutyl group was noted to enhance the anticancer activity compared to other substituents.

-

Insecticidal Evaluation :

- Research focused on the insecticidal properties of fluorinated anilines indicated that structural variations, including halogen substitutions, could optimize efficacy against specific pests.

-

Antifungal Screening :

- A comprehensive screening of antifungal activities demonstrated that certain structural features in trifluoromethyl derivatives correlate with enhanced inhibitory effects against common fungal pathogens.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-Bromo-N-cyclobutyl-2-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via bromination of a precursor such as N-cyclobutyl-2-(trifluoromethyl)aniline using N-bromosuccinimide (NBS) in ethyl acetate at 20–25°C. This method avoids harsh brominating agents (e.g., Br₂) and minimizes side reactions. Reaction monitoring via TLC or HPLC is critical to optimize stoichiometry and temperature .

- Yield Considerations : Excess NBS (1.05–1.1 eq) and controlled addition over 1 hour improve regioselectivity and reduce polybromination. Post-reaction purification by column chromatography (silica gel, hexane/EtOAc) is recommended .

Q. What purification techniques are most effective for isolating 5-Bromo-N-cyclobutyl-2-(trifluoromethyl)aniline?

- Chromatography : Use gradient elution (hexane to ethyl acetate) for column chromatography to separate brominated isomers. High-performance liquid chromatography (HPLC) with a C18 column resolves closely related byproducts .

- Recrystallization : Ethanol/water mixtures at low temperatures (0–5°C) can isolate the product if sufficient purity (>95%) is achieved post-column .

Q. What safety protocols are essential for handling this compound?

- PPE : Wear nitrile gloves, chemical-resistant goggles, and a lab coat. Use a fume hood to avoid inhalation of volatile brominated intermediates .

- Storage : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent degradation. Avoid exposure to moisture or light .

Advanced Research Questions

Q. How can spectroscopic data (NMR, MS) be interpreted to confirm the structure of 5-Bromo-N-cyclobutyl-2-(trifluoromethyl)aniline?

- ¹H NMR : The cyclobutyl group shows characteristic upfield shifts (δ 1.8–2.5 ppm) with complex splitting due to ring strain. The NH proton (if free) appears as a broad singlet near δ 3.5–4.0 ppm, but may be absent due to exchange broadening .

- ¹³C NMR : The trifluoromethyl (CF₃) carbon resonates at δ 120–125 ppm (quartet, J = 280–320 Hz). Bromine’s electronegativity deshields the adjacent aromatic carbons (δ 115–125 ppm) .

- Mass Spec : The molecular ion [M]⁺ appears at m/z 322 (C₁₁H₁₀BrF₃N). Key fragments include loss of Br (Δ m/z –80) and CF₃ (Δ m/z –69) .

Q. How do electronic and steric effects of substituents influence regioselectivity during bromination?

- Directing Effects : The trifluoromethyl (CF₃) group is a strong meta-director, while the N-cyclobutylamine (electron-donating via conjugation) directs bromination to the para position relative to itself. Competing effects may lead to minor ortho products, requiring careful optimization .

- Steric Hindrance : The cyclobutyl group’s bulk limits bromination to positions with minimal steric clash, favoring the 5-position over the 4-position .

Q. How can contradictory data from different synthetic methods be resolved?

- Case Study : If bromination with Br₂ in acetic acid yields lower regioselectivity than NBS/ethyl acetate, computational modeling (DFT) can identify transition-state geometries favoring para-bromination. Experimental validation via kinetic studies (e.g., variable-temperature NMR) clarifies mechanistic pathways .

Q. What computational tools predict the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

- DFT Calculations : Use Gaussian or ORCA to model Fukui indices for electrophilic attack. The bromine atom’s high electrophilicity makes it a candidate for Suzuki-Miyaura coupling (e.g., with arylboronic acids) .

- Solvent Effects : COSMO-RS simulations predict optimal solvents (e.g., DMF or THF) for Pd-catalyzed reactions by analyzing solubility parameters and transition-state stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.